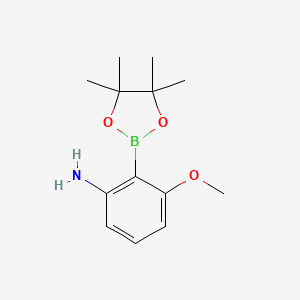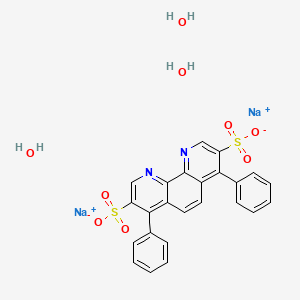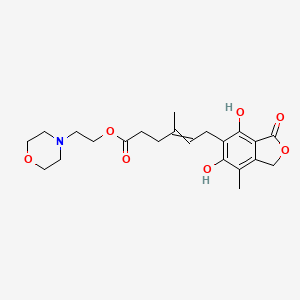
2-(tert-Butoxycarbonylamino)-2-(1-tert-butoxycarbonylazetidin-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(tert-butoxycarbonylamino)-2-(1-tert-butoxycarbonylazetidin-3-yl)acetic acid is a compound that features prominently in organic synthesis, particularly in the realm of peptide synthesis. This compound is characterized by the presence of tert-butoxycarbonyl (Boc) protecting groups, which are commonly used to protect amine functionalities during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(tert-butoxycarbonylamino)-2-(1-tert-butoxycarbonylazetidin-3-yl)acetic acid typically involves the protection of amine groups using tert-butoxycarbonyl (Boc) groups. The Boc group can be introduced by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature, and the Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-(tert-butoxycarbonylamino)-2-(1-tert-butoxycarbonylazetidin-3-yl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
(2S)-2-(tert-butoxycarbonylamino)-2-(1-tert-butoxycarbonylazetidin-3-yl)acetic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of (2S)-2-(tert-butoxycarbonylamino)-2-(1-tert-butoxycarbonylazetidin-3-yl)acetic acid involves the protection of amine groups, which prevents unwanted side reactions during chemical synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule .
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-(tert-butoxycarbonylamino)-2-(1-tert-butoxycarbonylpyrrolidin-3-yl)acetic acid
- (2S)-2-(tert-butoxycarbonylamino)-2-(1-tert-butoxycarbonylpiperidin-3-yl)acetic acid
Uniqueness
The uniqueness of (2S)-2-(tert-butoxycarbonylamino)-2-(1-tert-butoxycarbonylazetidin-3-yl)acetic acid lies in its azetidine ring, which imparts distinct steric and electronic properties compared to other similar compounds with pyrrolidine or piperidine rings. This makes it particularly useful in the synthesis of specific peptides and other complex molecules.
Propiedades
Fórmula molecular |
C15H26N2O6 |
|---|---|
Peso molecular |
330.38 g/mol |
Nombre IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid |
InChI |
InChI=1S/C15H26N2O6/c1-14(2,3)22-12(20)16-10(11(18)19)9-7-17(8-9)13(21)23-15(4,5)6/h9-10H,7-8H2,1-6H3,(H,16,20)(H,18,19) |
Clave InChI |
DSWYGORZVNKYCD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(C1CN(C1)C(=O)OC(C)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


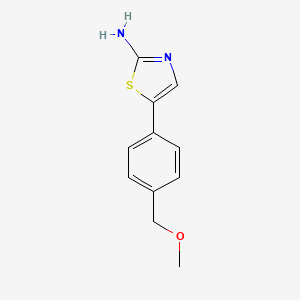


![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14777796.png)
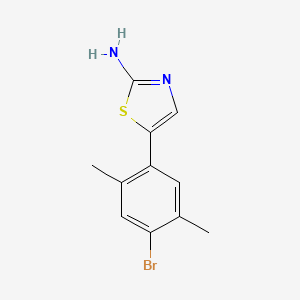
![7-Amino-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride](/img/structure/B14777806.png)
![(7aR)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B14777809.png)
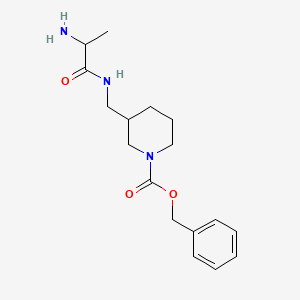

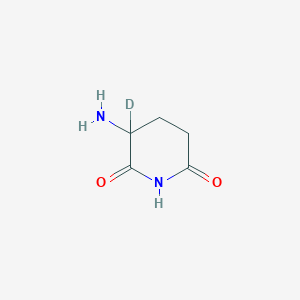
![23,28-ditert-butyl-4-N,4-N,9-N,9-N-tetraphenyl-13,19-diaza-1-boranonacyclo[16.12.1.12,6.119,26.07,12.014,31.020,25.013,33.030,32]tritriaconta-2,4,6(33),7(12),8,10,14,16,18(31),20(25),21,23,26(32),27,29-pentadecaene-4,9-diamine](/img/structure/B14777842.png)
